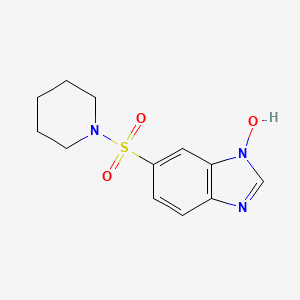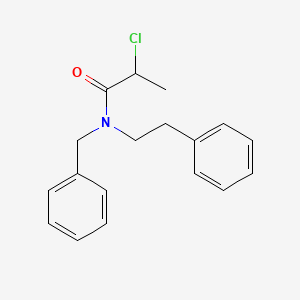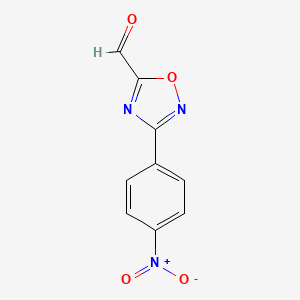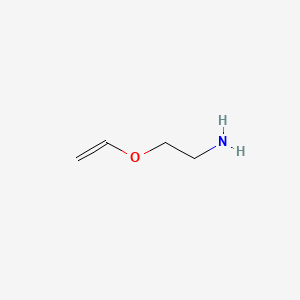
4-Phenylcyclohexanol
描述
4-Phenylcyclohexanol is an organic compound with the molecular formula C₁₂H₁₆O. It is a cyclohexanol derivative where a phenyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 4-Phenylcyclohexanol can be synthesized through several methods. One common method involves the Grignard reaction, where phenylmagnesium bromide reacts with cyclohexanone to form this compound. The reaction is typically carried out in an anhydrous environment using dry tetrahydrofuran (THF) as a solvent. The reaction mixture is cooled to maintain a low temperature, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-phenylcyclohexanone. This process uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions to achieve the desired reduction .
化学反应分析
Types of Reactions: 4-Phenylcyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-phenylcyclohexanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to 4-phenylcyclohexane using strong reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: 4-Phenylcyclohexanone.
Reduction: 4-Phenylcyclohexane.
Substitution: 4-Phenylcyclohexyl chloride or bromide.
科学研究应用
4-Phenylcyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in stereochemical studies.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
作用机制
The mechanism of action of 4-phenylcyclohexanol involves its interaction with specific molecular targets. It can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The phenyl group enhances its lipophilicity, allowing it to interact with hydrophobic sites in proteins and membranes. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
相似化合物的比较
Cyclohexanol: A simpler analog without the phenyl group.
4-Phenylcyclohexanone: The oxidized form of 4-phenylcyclohexanol.
Cyclohexylmethanol: A compound with a similar structure but with a methylene group instead of a phenyl group.
Uniqueness: this compound is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
4-phenylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVUSIMLVPJXMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90969470, DTXSID201311111 | |
| Record name | 4-Phenylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90969470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Phenylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5437-46-7, 5769-13-1, 7335-12-8 | |
| Record name | 4-Phenylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylcyclohexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-Phenylcyclohexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-4-Phenylcyclohexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylcyclohexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylcyclohexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90969470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Phenylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-phenylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4-phenylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-phenylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different stereoisomers of 4-Phenylcyclohexanol and how does their stereochemistry impact their reactions?
A1: this compound exists as cis and trans isomers. The stereochemistry significantly influences its reactivity, particularly in elimination reactions. For instance, in electron ionization mass spectrometry, trans-3- and -4-phenylcyclohexanol and their derivatives undergo highly stereospecific syn-eliminations of water, methanol, and acetic acid. These eliminations involve the benzylic hydrogen and suggest cyclic transition states []. In contrast, the cis isomers mainly undergo ring opening before elimination, leading to mixtures of product ions []. This stereospecificity is not observed in 2-phenylcyclohexanol isomers, where both cis and trans forms undergo ring cleavage before elimination [].
Q2: How does this compound interact with cytochrome P450cam, and how does this relate to its metabolism?
A2: this compound is a known substrate for the enzyme cytochrome P450cam. Studies using wild-type and mutant P450cam enzymes revealed that the hydroxylation of 4-phenylcyclohexane, the precursor to this compound, occurs selectively at the 3- and 4-positions of the cyclohexane ring [, ]. This enzymatic activity generates cis-3-phenylcyclohexanol, cis-4-phenylcyclohexanol, and trans-4-phenylcyclohexanol as products. Interestingly, the regioselectivity of this hydroxylation can be manipulated by introducing specific mutations in the enzyme's active site []. This finding highlights the potential for using modified enzymes to achieve desired product outcomes in biocatalytic reactions.
Q3: Can you provide information on the analytical techniques used to study this compound and its derivatives?
A3: Gas-liquid chromatography (GLC) is a commonly employed technique for analyzing this compound and its metabolites. This method allows for the simultaneous measurement of this compound alongside its primary hydroxylated metabolites []. GLC coupled with a flame ionization detector (FID) exhibits a detection limit of 0.02 µmol per injection for this compound and its monohydroxy metabolites and 0.05 µmol for the dihydroxy metabolite []. For enhanced sensitivity, particularly at low concentrations, gas chromatography-mass spectrometry (GCMS) is utilized, offering a detection limit as low as 5 pmol per injection for this compound [].
Q4: Are there any catalytic applications of this compound or its derivatives?
A4: While this compound itself may not be directly used as a catalyst, its synthesis can be significantly enhanced using catalytic methods. For instance, the Meerwein-Ponndorf-Verley (MPV) reduction offers an efficient route to this compound from 4-phenylcyclohexanone []. This method employs a bidentate aluminum alkoxide catalyst, such as (2,7-dimethyl-1,8-biphenylenedioxy)bis(dialkoxyaluminum), which significantly accelerates the hydride transfer compared to traditional aluminum alkoxide reagents like Al(i-PrO)3 []. This catalytic approach allows for a rapid and efficient synthesis of this compound under mild conditions.
Q5: What are the potential environmental impacts of this compound, and are there any strategies for its sustainable use and disposal?
A5: While the provided research papers do not directly address the environmental impact of this compound, it is crucial to consider the principles of green chemistry when working with this compound. Strategies for sustainable use and disposal could involve:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3,5-Dimethoxyphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3429198.png)

![3-[(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(butyl)carbamoyl]propanoic acid](/img/structure/B3429207.png)
![6-chloro-8-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-chromene-3-carbaldehyde](/img/structure/B3429208.png)


![2-[5-(Chloromethyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-4-yl]acetonitrile](/img/structure/B3429223.png)






